Stearate

Vue d'ensemble

Description

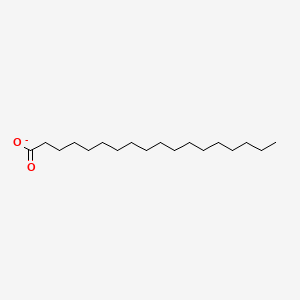

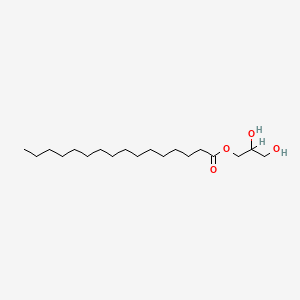

Octadecanoate is a fatty acid anion 18:0 that is the conjugate base of octadecanoic acid (stearic acid). Stearates have a variety of uses in the pharmaceutical industry. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion, a fatty acid anion 18:0 and a 2-saturated fatty acid anion. It is a conjugate base of an octadecanoic acid.

Applications De Recherche Scientifique

1. Cancer Research and Treatment

Stearate, particularly stearic acid, shows promising results in cancer research. Studies have found that stearate induces apoptosis preferentially in breast cancer cells and not in noncancerous breast cells, suggesting its potential role in cancer treatment (Evans et al., 2009). Additionally, dietary stearate has been shown to significantly reduce tumor size and inhibit metastasis burden in breast cancer, independent of primary tumor size (Evans et al., 2009).

2. Obesity and Metabolic Health

Research indicates that dietary stearate can impact body fat composition and metabolic markers. For instance, a study found that dietary stearate resulted in significantly reduced body fat compared to low fat and other oil groups in a mouse model. This reduction was accompanied by changes in serum concentrations of leptin, glucose, and other metabolic markers (Shen et al., 2010).

3. Vascular Health

Stearate has been observed to influence vascular health, particularly through its effects on vascular calcification. One study highlighted that stearate promotes osteoblastic differentiation and mineralization of vascular smooth muscle cells via activation of transcription factor ATF4 (Masuda et al., 2012).

4. Pharmaceutical Manufacturing

Magnesium stearate, a derivative of stearic acid, is extensively used as a lubricant in pharmaceutical manufacturing. Its mixing dynamics and effects on drug formulation have been the subject of various studies, indicating its critical role in ensuring the quality and efficacy of pharmaceutical products (Perrault et al., 2010).

5. Material Science and Polymer Research

Stearates are also significant in material science, particularly in resin and polymer applications. For instance, calcium stearate is used in resins and resinous polymers for various purposes, including as a slip agent and stabilizer (Lower, 1996). Also, magnesium stearate undergoes radiolytic degradation, a critical aspect in nuclear waste packaging (Lebeau et al., 2015).

Propriétés

Numéro CAS |

646-29-7 |

|---|---|

Nom du produit |

Stearate |

Formule moléculaire |

C18H35O2- |

Poids moléculaire |

283.5 g/mol |

Nom IUPAC |

octadecanoate |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/p-1 |

Clé InChI |

QIQXTHQIDYTFRH-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

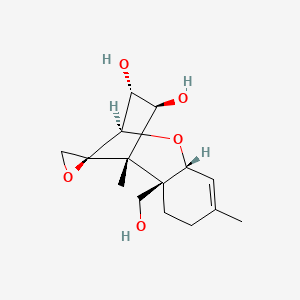

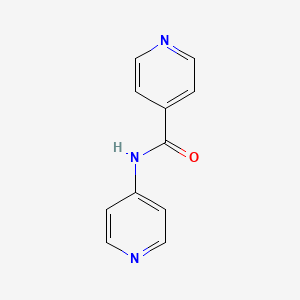

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1226773.png)

![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)

![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)

![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)

![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)